Binding Affinity (Ki) at Human μ-Opioid Receptor: Protonitazene vs. Isotonitazene and Etonitazene
Protonitazene exhibits a human μ-opioid receptor binding affinity (Ki) of 1.73 nM [1]. By comparison, isotonitazene demonstrates a Ki of 1.63 nM, and etonitazene shows a Ki of 0.661 nM [2]. This positions protonitazene as slightly lower affinity than isotonitazene and significantly lower than etonitazene, consistent with the structure-activity relationship wherein the O-propyl chain (protonitazene) yields intermediate receptor engagement relative to the O-isopropyl (isotonitazene) and O-ethyl (etonitazene) analogs.
| Evidence Dimension | Binding affinity (Ki) at human μ-opioid receptor |
|---|---|
| Target Compound Data | 1.73 nM |
| Comparator Or Baseline | Isotonitazene: 1.63 nM; Etonitazene: 0.661 nM |
| Quantified Difference | Protonitazene is 1.06× higher Ki than isotonitazene; 2.6× higher Ki than etonitazene |
| Conditions | In vitro radioligand displacement assay using human MOR expressed in CHO cells |
Why This Matters
This Ki value confirms that protonitazene occupies a distinct intermediate affinity tier within the nitazene series, enabling researchers to select it as a model compound for studying the pharmacological impact of O-propyl substitution on MOR engagement.
- [1] Korean Drug Free Foundation. Protonitazene Drug Information Page. Binding affinity (Ki) = 1.73 nM at human μ-opioid receptor. View Source
- [2] Montanari, E., et al. (2022). Table 4: Compound analgesic potencies and in vitro binding affinities. In: The rise of new psychoactive substances and the forensic challenges. PMC Article PMC9052731. View Source
